molecular formula C13H11ClO B1329826 4-Benzyloxychlorobenzene CAS No. 7700-27-8

4-Benzyloxychlorobenzene

Cat. No. B1329826
CAS RN: 7700-27-8
M. Wt: 218.68 g/mol
InChI Key: OBCBJNFGAMHBTC-UHFFFAOYSA-N
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Description

4-Benzyloxychlorobenzene is a chemical compound with the CAS Number: 7700-27-8 and a molecular weight of 218.68 . Its IUPAC name is 1-(benzyloxy)-4-chlorobenzene . It is used for research and development .


Molecular Structure Analysis

The molecular structure of 4-Benzyloxychlorobenzene contains a total of 27 bonds. These include 16 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 1 aromatic ether .


Physical And Chemical Properties Analysis

4-Benzyloxychlorobenzene has a molecular weight of 218.68 and a density of 1.175g/cm3 . It has a boiling point of 321ºC at 760mmHg and a melting point of 70ºC .

Scientific Research Applications

Application in Biochemistry and Proteomics Research

  • Summary of the Application : 4-Benzyloxychlorobenzene is a specialty product used in proteomics research . Proteomics is a branch of biochemistry focused on studying the structure and function of proteins within the human body.

I also found a potential application of a similar compound in the detection of fibrillar aggregates of the α-synuclein protein, which are a hallmark of Parkinson’s disease . However, it’s not clear if 4-Benzyloxychlorobenzene itself is used in this application.

Application in Environmental Science and Pollution Research

  • Summary of the Application : Chlorobenzenes, including 4-Benzyloxychlorobenzene, have been identified as pollutants in soil and groundwater . This is due to their high toxicity, persistence, and bioaccumulation .

Application in Various Industries

  • Summary of the Application : Chlorobenzenes, including 4-Benzyloxychlorobenzene, are widely used as intermediates and organic solvents in various industries, such as dyeing, pharmaceuticals, pesticides, textiles, leather, and electronics .

Application in Polymer Science

  • Summary of the Application : Cyclodextrins (CDs) are a series of cyclic oligosaccharides formed by amylose under the action of CD glucosyltransferase that is produced by Bacillus . After being modified by polymerization, substitution and grafting, high molecular weight cyclodextrin polymers (pCDs) containing multiple CD units can be obtained . pCDs retain the internal hydrophobic-external hydrophilic cavity structure characteristic of CDs, while also possessing the stability of polymer . They are a class of functional polymer materials with strong development potential and have been applied in many fields .

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1-chloro-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCBJNFGAMHBTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80227819
Record name Benzene, 1-chloro-4-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80227819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyloxychlorobenzene

CAS RN

7700-27-8
Record name Benzene, 1-chloro-4-(phenylmethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007700278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-chloro-4-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80227819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7700-27-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Chen, H Ke, Y Chen, C Guan… - The Journal of Organic …, 2012 - ACS Publications
… Under a N 2 atmosphere, to a 10 mL flask were added 4-benzyloxychlorobenzene (0.44 g, … The mixture was stirred at 80 C and monitored by TLC until 4-benzyloxychlorobenzene was …
Number of citations: 63 pubs.acs.org

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